Rasfonin

KRAS mutation Pancreatic cancer Targeted therapy

Rasfonin (also designated TT-1 or A304, CAS 303156-68-5) is a fungal polyketide-derived 2-pyrone natural product first isolated from Talaromyces sp. 3656-A1 and Trichurus terrophilus.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
CAS No. 303156-68-5
Cat. No. B1678817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasfonin
CAS303156-68-5
Synonyms(–)-Rasfonin, TT-1
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C
InChIInChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1
InChIKeyOHRGHFXATDKGOV-FXYCKZMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rasfonin (CAS 303156-68-5) Procurement Guide: KRAS-Mutant Selective 2-Pyrone Natural Product for Oncology Research


Rasfonin (also designated TT-1 or A304, CAS 303156-68-5) is a fungal polyketide-derived 2-pyrone natural product first isolated from Talaromyces sp. 3656-A1 and Trichurus terrophilus [1]. It is characterized as an α-pyrone-containing secondary metabolite (molecular formula C25H38O6, MW 434.6) with demonstrated selectivity for inducing apoptosis in Ras-dependent cells [2]. Unlike conventional Ras pathway inhibitors that target farnesylation or direct GTP-binding, Rasfonin functions through a distinct mechanism involving SOS1 downregulation contingent upon KRAS mutational status [3].

Why Generic Substitution Fails for Rasfonin (CAS 303156-68-5) in KRAS-Driven Cancer Models


In-class substitution of Rasfonin with other 2-pyrone derivatives or general Ras pathway inhibitors is scientifically unjustified due to its genotype-contingent mechanism of action. Rasfonin's ability to suppress SOS1 promoter activity and protein expression is dependent on the presence of mutant KRAS (specifically G12C and G12D variants) [1]. In KRAS wild-type contexts, Rasfonin shows minimal SOS1 modulation and reduced antiproliferative potency (IC50 differential up to ~9-fold), while in KRAS-mutant backgrounds, SOS1 downregulation and consequent MAPK pathway suppression are robust [2]. Other fungal 2-pyrones (e.g., A305, A306, A307) exhibit divergent selectivity profiles, and farnesyltransferase inhibitors (FTIs) operate through a mechanistically distinct pathway that does not replicate Rasfonin's SOS1-dependent activity [3].

Rasfonin (303156-68-5) Quantitative Differentiation Evidence Versus KRAS Pathway Alternatives


KRAS Genotype-Dependent Antiproliferative Potency: Rasfonin IC50 Differential in Matched Pancreatic Cancer Models

Rasfonin demonstrates genotype-contingent antiproliferative activity, with approximately 1.8-fold higher potency against KRAS-mutant Panc-1 cells (IC50 = 5.5 μM) compared to KRAS wild-type BxPC-3 cells (IC50 = 10 μM) [1]. Across a broader panel of ras-mutant tumor cell lines (SW620 colorectal, Panc-1 pancreatic, T24 bladder), Rasfonin exhibits IC50 values ranging from 4.45 to 10.16 μM, while showing minimal viability impact on ras non-mutant counterparts (Caco2, BxPC-3, MCF-7) within this concentration range [2]. The most pronounced selectivity is observed in the engineered Ba/F3-V12 ras-dependent murine B-cell line, where Rasfonin selectively induces apoptosis with an IC50 of 0.16 μg/mL while sparing ras-independent control cells [3].

KRAS mutation Pancreatic cancer Targeted therapy Selectivity index

SOS1 Downregulation: Mechanism Distinguishing Rasfonin from Farnesyltransferase Inhibitors

Rasfonin exerts its Ras pathway inhibitory activity through a mechanism that distinguishes it from farnesyltransferase inhibitors (FTIs) and direct Ras-GTP binding antagonists. Rasfonin had little effect on Ras farnesylation status but strongly downregulated Ras activity and downstream c-Raf/MEK/ERK phosphorylation [1]. The mechanism involves SOS1 downregulation: in 293T co-expression systems, Rasfonin significantly suppressed SOS1 promoter activity (P<0.05) and SOS1 protein expression selectively when SOS1 was co-expressed with mutant KRAS (G12C or G12D), while showing only slight, non-significant SOS1 downregulation when co-expressed with wild-type KRAS [2]. In contrast, Salirasib (FTS), a farnesylthiosalicylic acid Ras inhibitor, was used as a positive control but does not modulate SOS1 expression [3].

SOS1 Guanine exchange factor KRAS G12C KRAS G12D MAPK pathway

Quantitative Tumor Growth Inhibition in KRAS-Mutant Pancreatic Cancer Xenograft Model

Rasfonin demonstrates statistically significant in vivo antitumor activity in a CD1 nude mouse xenograft model bearing KRAS-mutant Panc-1 pancreatic tumors. Intraperitoneal administration of Rasfonin (30 mg/kg) resulted in a 67% overall reduction in tumor growth compared with the vehicle control group after 20 days of treatment [1]. Tumor weight was ultimately decreased following the treatment period [2]. This in vivo validation distinguishes Rasfonin from numerous 2-pyrone analogs that have only been characterized in vitro or whose in vivo efficacy remains unestablished. The study employed Salirasib (FTS) as a positive control comparator, though direct quantitative comparison between Rasfonin and FTS tumor growth inhibition was not reported in the publication [3].

In vivo efficacy Xenograft Pancreatic cancer Tumor growth inhibition KRAS mutation

KRAS G12C Mutation-Selective SOS1 Suppression in Human Cancer Cell Lines

Rasfonin exhibits pronounced selectivity for KRAS G12C-mutant cancer cells in both antiproliferative activity and SOS1 regulatory effects. In Calu-1 (non-small cell lung cancer, KRAS G12C) and UM-UC-3 (bladder cancer, KRAS G12C) cells, Rasfonin inhibited proliferation with IC50 values of 8.22 μM and 4.94 μM, respectively, following 24-hour treatment [1]. In contrast, MCF-7 breast cancer cells (KRAS wild-type) showed substantially lower sensitivity, with an IC50 of 45.15 μM [2]. Mechanistically, Rasfonin significantly decreased SOS1 protein expression in Calu-1 and UM-UC-3 cells, but not in MCF-7 cells [3]. In 293T co-expression systems, Rasfonin (10 μmol·L⁻¹) significantly reduced SOS1 protein expression only when SOS1 was co-expressed with KRAS G12C or G12D mutant proteins, with minimal effect in SOS1 + KRAS WT co-expression conditions [4].

KRAS G12C SOS1 promoter activity Non-small cell lung cancer Bladder cancer Selectivity

Multi-Pathway Cell Death Activation: Simultaneous Autophagy, Apoptosis, and Necroptosis Induction

Rasfonin activates multiple programmed cell death pathways through a ROS/JNK-dependent mechanism, distinguishing it from single-pathway apoptosis inducers. In renal carcinoma ACHN cells, Rasfonin simultaneously induces autophagy (LC3-II accumulation, p62 degradation), caspase-dependent apoptosis (PARP-1 cleavage), and necroptosis (RIP1-dependent) [1]. Mechanistically, Rasfonin dramatically increases reactive oxygen species (ROS) production; the ROS inhibitor N-acetylcysteine (NAC) significantly decreases both autophagic flux and caspase-dependent apoptosis, and reduces Rasfonin-induced cell viability loss [2]. Rasfonin increases JNK phosphorylation, and the JNK inhibitor SP600125 reduces Rasfonin-dependent autophagic flux and apoptosis, establishing ROS/JNK as the upstream signaling axis [3]. Additionally, Rasfonin inhibits phosphorylation of 4E-BP1 and S6K1, the two main mTOR substrates, indicating mTOR pathway suppression concurrent with cell death activation [4]. While many 2-pyrone analogs demonstrate single-mode cytotoxicity, Rasfonin's multi-pathway activation provides a broader cell death engagement profile.

Autophagy Apoptosis Necroptosis ROS/JNK pathway mTOR signaling Renal cancer

Technical Specifications and Vendor Availability for Reproducible Research

Commercially available Rasfonin (CAS 303156-68-5) is supplied as a tan to brown viscous liquid with purity ≥95% as determined by HPLC . Solubility specifications include DMSO (1 mg/mL), ethanol (soluble), and methanol (soluble), with sonication recommended for DMSO dissolution . Storage conditions require -20°C for powder (stability up to 3 years) and -80°C for solvent solutions (stability up to 1 year) . These technical parameters ensure experimental reproducibility and batch-to-batch consistency. Compared to in-house fermentation-derived Rasfonin, which historically limited research due to low yields (early total synthesis required 16-23 steps) [1], commercially sourced Rasfonin provides standardized purity and eliminates fermentation/synthesis variability that could confound biological assay interpretation.

HPLC purity Solubility Storage stability Procurement specifications Quality control

Rasfonin (303156-68-5) Research and Industrial Application Scenarios Based on Verified Differential Evidence


KRAS G12C/G12D-Mutant Oncology Target Validation and Pathway Deconvolution

Rasfonin is optimally deployed as a tool compound for interrogating KRAS-mutant cancer dependencies, specifically in G12C and G12D backgrounds. Its genotype-contingent SOS1 downregulation mechanism (significantly suppressing SOS1 promoter activity and protein expression only when co-expressed with mutant KRAS G12C/G12D) enables researchers to dissect the SOS1-KRAS signaling axis in NSCLC (Calu-1, IC50=8.22 μM), bladder (UM-UC-3, IC50=4.94 μM), and pancreatic (Panc-1, IC50=5.5 μM) cancer models. This application is supported by direct evidence demonstrating that Rasfonin has minimal SOS1 regulatory effect and reduced antiproliferative potency (IC50=45.15 μM in MCF-7) in KRAS wild-type contexts [1].

In Vivo Proof-of-Concept Studies for KRAS-Mutant Pancreatic Cancer Therapeutics

Rasfonin is validated for in vivo xenograft studies targeting KRAS-mutant pancreatic cancer, with published quantitative efficacy data showing a 67% overall reduction in tumor growth versus vehicle control following intraperitoneal administration (30 mg/kg, 20-day treatment) in CD1 nude mice bearing Panc-1 xenografts [1]. This established in vivo activity profile makes Rasfonin suitable for: (i) positive control compound validation in novel KRAS pathway inhibitor development; (ii) combination therapy studies evaluating synergy with standard-of-care agents (e.g., gemcitabine); and (iii) pharmacokinetic/pharmacodynamic correlation studies linking SOS1 downregulation to tumor growth inhibition in vivo.

Multi-Modal Cell Death Mechanism Studies: Autophagy-Apoptosis-Necroptosis Crosstalk

Rasfonin serves as a research tool for investigating coordinated regulation of autophagy, apoptosis, and necroptosis via the ROS/JNK/mTOR signaling axis. In renal carcinoma ACHN cells, Rasfonin simultaneously activates all three cell death pathways, with demonstrated mechanistic dependence on ROS production (reversible by NAC) and JNK phosphorylation (attenuated by SP600125) [1]. This application is particularly relevant for: (i) dissecting cross-talk between autophagic flux and caspase-dependent apoptosis; (ii) studying RIP1-dependent necroptosis in parallel with apoptotic signaling; and (iii) evaluating mTOR pathway suppression (via 4E-BP1 and S6K1 dephosphorylation) as a concurrent event during cell death activation [2].

Natural Product Biosynthesis and Synthetic Methodology Development

Rasfonin's complex 2-pyrone polyketide structure (C25H38O6, containing α-pyrone core with multiple stereocenters) supports research applications in: (i) fungal polyketide synthase (PKS) biosynthetic pathway elucidation, with the rasfonin biosynthetic gene cluster characterized from Cephalotrichum gorgonifer [1]; (ii) asymmetric total synthesis methodology development, with multiple reported synthetic routes employing CuBr/JosiPhos-catalyzed iterative conjugate addition, chemoenzymatic desymmetrization, and Achmatowicz reactions [2]; and (iii) structure-activity relationship (SAR) studies comparing Rasfonin with related fungal 2-pyrones (A305, A306, A307) that exhibit divergent selectivity profiles against ras-mutant versus ras-wild-type tumor cells [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasfonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.